3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole
CAS No.: 60078-97-9
Cat. No.: VC2401532
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60078-97-9 |
---|---|
Molecular Formula | C18H20N2 |
Molecular Weight | 264.4 g/mol |
IUPAC Name | 2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole |
Standard InChI | InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Standard InChI Key | BJEAUUFMQKUXAX-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C |
Introduction
Physical and Chemical Properties
3-Mesityl-1-phenyl-4,5-dihydro-1H-pyrazole possesses distinct physicochemical properties that determine its behavior in chemical reactions and biological systems. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Mesityl-1-phenyl-4,5-dihydro-1H-pyrazole
The compound is also known by several synonyms, including 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline, 3-Mesityl-1-phenyl-2-pyrazoline, and PMP (scintillator) .
Structural Characteristics
Molecular Structure
3-Mesityl-1-phenyl-4,5-dihydro-1H-pyrazole features a dihydropyrazole core with a phenyl group at the N1 position and a mesityl (2,4,6-trimethylphenyl) group at the C3 position. The dihydropyrazole ring is non-aromatic, unlike its fully unsaturated pyrazole counterpart, and contains an N-N bond with partial double bond character .
Electronic Structure
The presence of the mesityl group at position C3 influences the electron distribution within the molecule, potentially affecting its reactivity and biological properties. The three methyl groups on the mesityl moiety contribute to electron-donating effects, which may enhance the nucleophilicity of certain positions within the pyrazoline ring.
Analytical Methods
Spectroscopic Characterization
The characterization and analysis of 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole typically involve spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR spectroscopy provide valuable information about the structural features of the compound. Key features in the 1H NMR spectrum would include signals for the methyl groups of the mesityl moiety, the methylene protons of the dihydropyrazole ring, and the aromatic protons of both the phenyl and mesityl groups.
For related pyrazoline compounds, characteristic signals include:
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Methylene protons at C4 of the pyrazoline ring (appearing as dd patterns due to geminal and vicinal coupling)
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Methine proton at C5 of the pyrazoline ring
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Aromatic protons of the phenyl and mesityl groups
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Methyl protons of the mesityl group (typically as singlets)
Infrared (IR) Spectroscopy
IR spectroscopy can reveal characteristic absorption bands for functional groups present in the molecule, including C=N stretching vibrations of the pyrazoline ring. In related pyrazoline compounds, these vibrations typically appear in the range of 1600-1650 cm⁻¹ .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for purity determination and quantitative analysis of 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole. The reported purity standard for commercial samples is >98.0% as determined by GC analysis .
X-ray Crystallography
For comprehensive structural analysis, X-ray crystallography can be utilized to determine the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and packing arrangements in the crystal lattice.
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